molecular formula C21H19F3N4O6S B584043 Trovafloxacin-d4 Mesylat CAS No. 1346601-60-2

Trovafloxacin-d4 Mesylat

Katalognummer: B584043
CAS-Nummer: 1346601-60-2
Molekulargewicht: 516.485
InChI-Schlüssel: DYNZICQDCVYXFW-KMPLGVCYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trovafloxacin-d4 Mesylate is a deuterated form of Trovafloxacin Mesylate, a broad-spectrum antibiotic belonging to the fluoroquinolone class. It is primarily used in scientific research to study the pharmacokinetics and metabolism of Trovafloxacin. The deuterium atoms in Trovafloxacin-d4 Mesylate replace hydrogen atoms, which can help in tracing the compound in biological systems without altering its pharmacological properties.

Wissenschaftliche Forschungsanwendungen

Trovafloxacin-d4 Mesylate has several scientific research applications, including:

    Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Trovafloxacin in biological systems.

    Metabolism Studies: Helps in identifying the metabolic pathways and metabolites of Trovafloxacin.

    Drug Interaction Studies: Used to investigate potential drug-drug interactions involving Trovafloxacin.

    Toxicology Studies: Assists in evaluating the toxicity and safety profile of Trovafloxacin.

Wirkmechanismus

Target of Action

Trovafloxacin-d4 Mesylate primarily targets DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, and repair . DNA gyrase is involved in the supercoiling of DNA, while topoisomerase IV plays a key role in partitioning the chromosomal DNA during bacterial cell division .

Mode of Action

Trovafloxacin-d4 Mesylate exerts its antibacterial activity by inhibiting the uncoiling of supercoiled DNA in various bacteria . It achieves this by blocking the activity of DNA gyrase and topoisomerase IV . This inhibition prevents the normal functioning of these enzymes, thereby disrupting DNA replication and transcription, and ultimately leading to bacterial cell death .

Biochemical Pathways

The primary biochemical pathway affected by Trovafloxacin-d4 Mesylate is the DNA replication pathway in bacteria . By inhibiting DNA gyrase and topoisomerase IV, Trovafloxacin-d4 Mesylate prevents the uncoiling of supercoiled DNA, which is a crucial step in DNA replication . This disruption in the DNA replication pathway leads to the cessation of bacterial growth and proliferation .

Pharmacokinetics

Trovafloxacin is metabolized by conjugation, with the role of cytochrome P450 oxidative metabolism being minimal . The major metabolites include the ester glucuronide, which appears in the urine (13% of the administered dose), and the N-acetyl metabolite, which appears in the feces and serum (9% and 2.5% of the administered dose, respectively) .

Result of Action

The result of Trovafloxacin-d4 Mesylate’s action is the inhibition of bacterial growth and proliferation . By blocking the activity of DNA gyrase and topoisomerase IV, Trovafloxacin-d4 Mesylate disrupts DNA replication and transcription, leading to bacterial cell death .

Biochemische Analyse

Biochemical Properties

Trovafloxacin-d4 Mesylate interacts with DNA gyrase and topoisomerase IV, enzymes that are crucial for the replication, transcription, and repair of bacterial DNA . By inhibiting these enzymes, Trovafloxacin-d4 Mesylate prevents the uncoiling of supercoiled DNA, thereby inhibiting bacterial growth .

Cellular Effects

Trovafloxacin-d4 Mesylate has been shown to have significant effects on various types of cells. For instance, it has been found to inhibit ATP release and migration of chemotactic-stimulated microglial cells . This suggests that Trovafloxacin-d4 Mesylate can influence cell function by modulating cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Trovafloxacin-d4 Mesylate involves the inhibition of DNA gyrase and topoisomerase IV . These enzymes are responsible for the uncoiling of supercoiled DNA in bacteria. By blocking their activity, Trovafloxacin-d4 Mesylate prevents the replication, transcription, and repair of bacterial DNA, thereby exerting its antibacterial effects .

Temporal Effects in Laboratory Settings

In laboratory settings, Trovafloxacin-d4 Mesylate has been shown to have significant temporal effects. For instance, it has been found to reduce tissue damage markers and improve locomotor deficits in mice over time .

Dosage Effects in Animal Models

In animal models, the effects of Trovafloxacin-d4 Mesylate have been found to vary with different dosages. For instance, it has been shown to prevent the metastasis of leukemia cells to the lungs and other tissues and prolong the survival of mice at certain dosages .

Metabolic Pathways

Trovafloxacin-d4 Mesylate is metabolized by conjugation . The role of cytochrome P450 oxidative metabolism of Trovafloxacin-d4 Mesylate is minimal . The major metabolites include the ester glucuronide, which appears in the urine, and the N-acetyl metabolite, which appears in the feces and serum .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Trovafloxacin-d4 Mesylate involves multiple steps, starting from the basic fluoroquinolone structure. The key steps include:

    Formation of the Naphthyridine Core: This involves the cyclization of appropriate precursors to form the naphthyridine ring system.

    Introduction of Fluorine Atoms: Fluorine atoms are introduced at specific positions on the naphthyridine ring through electrophilic fluorination reactions.

    Formation of the Mesylate Salt: The final step involves the reaction of Trovafloxacin-d4 with methanesulfonic acid to form the mesylate salt.

Industrial Production Methods

Industrial production of Trovafloxacin-d4 Mesylate follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Precursors: Large-scale synthesis of the starting materials and intermediates.

    Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.

    Purification and Crystallization: The final product is purified through crystallization and other techniques to achieve the desired purity levels.

Analyse Chemischer Reaktionen

Types of Reactions

Trovafloxacin-d4 Mesylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: Nucleophilic substitution reactions can replace specific functional groups on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide and various alkyl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Trovafloxacin-d4 Mesylate, which are used for further research and analysis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but different spectrum of activity.

    Levofloxacin: A fluoroquinolone with a broader spectrum of activity compared to Trovafloxacin.

    Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.

Uniqueness

Trovafloxacin-d4 Mesylate is unique due to its deuterated form, which allows for detailed pharmacokinetic and metabolic studies without altering the compound’s pharmacological properties. This makes it a valuable tool in scientific research for understanding the behavior of Trovafloxacin in biological systems.

Biologische Aktivität

Trovafloxacin-d4 mesylate is a deuterated derivative of trovafloxacin, a broad-spectrum fluoroquinolone antibiotic. This compound exhibits significant biological activity against a variety of pathogens, particularly Gram-positive and Gram-negative bacteria, as well as anaerobic organisms. The following sections provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Trovafloxacin-d4 mesylate exerts its antibiotic effects primarily by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for the supercoiling and uncoiling of DNA, which is crucial for DNA replication and transcription. The inhibition leads to the formation of stable drug-enzyme-DNA complexes that prevent bacterial cell division and ultimately result in cell death .

Key Mechanisms:

  • Inhibition of DNA Gyrase : Prevents the uncoiling of supercoiled DNA.
  • Inhibition of Topoisomerase IV : Disrupts the separation of replicated DNA strands.
  • Pannexin 1 Channel Inhibition : Trovafloxacin-d4 also acts as a selective inhibitor of PANX1 channels, with an IC50 value of 4 μM, affecting apoptotic cell signaling pathways .

Antimicrobial Spectrum

Trovafloxacin-d4 mesylate demonstrates a broad spectrum of activity:

  • Gram-Positive Bacteria : Highly effective against strains such as Staphylococcus aureus, including methicillin-resistant strains (MRSA).
  • Gram-Negative Bacteria : Effective against various Escherichia coli strains.
  • Anaerobic Organisms : Active against multiple anaerobic pathogens.

The minimum inhibitory concentrations (MICs) for various pathogens have been documented, indicating its potency compared to other fluoroquinolones. For instance, in studies involving clinical isolates of S. aureus, trovafloxacin showed MIC values significantly lower than those for ciprofloxacin and other quinolones .

Comparative Potency Studies

A comparative study highlighted that trovafloxacin was at least five times more potent than ciprofloxacin in stimulating topoisomerase IV-mediated DNA cleavage in E. coli . Additionally, it maintained effectiveness against clinical strains resistant to other quinolones, demonstrating its potential as a treatment option for resistant infections.

Clinical Efficacy

In clinical trials, trovafloxacin exhibited favorable pharmacokinetic properties, allowing for once-daily dosing. It showed excellent efficacy in treating infections caused by both Gram-positive and Gram-negative bacteria. Phase II and III trials confirmed its effectiveness in various infection models .

Toxicological Profile

Trovafloxacin-d4 mesylate has been associated with hepatotoxicity in some studies. In vitro experiments demonstrated that it could induce apoptosis in HepG2 cells, increasing lactate dehydrogenase (LDH) leakage and affecting nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways . These findings underscore the importance of monitoring liver function during treatment.

Summary Table of Biological Activity

Property Details
Compound Name Trovafloxacin-d4 Mesylate
CAS Number 1346601-60-2
Mechanism of Action Inhibits DNA gyrase and topoisomerase IV
Spectrum of Activity Broad-spectrum (Gram-positive, Gram-negative)
MIC against S. aureus 0.75 μg/ml (susceptible strains)
IC50 for PANX1 4 μM
Toxicity Profile Induces apoptosis; hepatotoxicity potential

Eigenschaften

CAS-Nummer

1346601-60-2

Molekularformel

C21H19F3N4O6S

Molekulargewicht

516.485

IUPAC-Name

7-[(1R,5S)-6-amino-2,2,4,4-tetradeuterio-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid

InChI

InChI=1S/C20H15F3N4O3.CH4O3S/c21-8-1-2-15(13(22)3-8)27-7-12(20(29)30)17(28)9-4-14(23)19(25-18(9)27)26-5-10-11(6-26)16(10)24;1-5(2,3)4/h1-4,7,10-11,16H,5-6,24H2,(H,29,30);1H3,(H,2,3,4)/t10-,11+,16?;/i5D2,6D2;

InChI-Schlüssel

DYNZICQDCVYXFW-KMPLGVCYSA-N

SMILES

CS(=O)(=O)O.C1C2C(C2N)CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F

Synonyme

7-[(1α,5α,6α)-6-Amino-3-azabicyclo[3.1.0]hex-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid-d4 Methanesulfonate;  CP 99219-d4;  CP 99219-27-d4;  Trovafloxacin-d4 Methanesulfonate;  Trovafloxacin-d4 Monomethane

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.